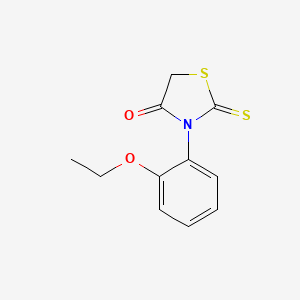

Rhodanine, 3-(o-ethoxyphenyl)-

Description

Significance of the Rhodanine (B49660) Core in Chemical and Biological Sciences

The rhodanine core, a five-membered heterocyclic compound known chemically as 2-thioxo-1,3-thiazolidin-4-one, stands as a privileged scaffold in the realms of medicinal and chemical sciences. rsc.orgnih.govuni.lu Its unique structural features, including a thiazolidine (B150603) core, have made it a versatile building block in organic synthesis and a focal point for the development of novel therapeutic agents. mdpi.com The rhodanine structure's capacity for diverse substitutions at various positions allows for the creation of large libraries of derivatives, each with potentially unique biological activities. rsc.orgresearchgate.net

The significance of the rhodanine core is underscored by its association with a broad spectrum of pharmacological properties. Scientific investigations have revealed that rhodanine derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. researchgate.netmdpi.com This wide-ranging bioactivity has cemented the rhodanine scaffold as an area of intense research interest. rsc.org For instance, certain rhodanine derivatives have been investigated for their potential to inhibit various enzymes, a critical mechanism in the treatment of numerous diseases. nih.govmdpi.com The structural versatility of the rhodanine ring system continues to be exploited by researchers aiming to design and synthesize new small molecules with specific and potent biological actions. nih.gov

Overview of "Rhodanine, 3-(o-ethoxyphenyl)-" within the Rhodanine Landscape

"Rhodanine, 3-(o-ethoxyphenyl)-" is a specific derivative of the rhodanine family, characterized by the substitution of an ortho-ethoxyphenyl group at the N-3 position of the rhodanine core. This substitution pattern places an ethoxy group on the second carbon of the phenyl ring attached to the nitrogen atom of the thiazolidine ring. While the broader class of rhodanine derivatives has been extensively studied, specific research and literature on "Rhodanine, 3-(o-ethoxyphenyl)-" are not as widely documented.

The structural and chemical properties of this compound can be inferred from its constituent parts. The rhodanine core provides the fundamental heterocyclic structure, while the o-ethoxyphenyl group introduces specific steric and electronic features that can influence its chemical reactivity and biological interactions. The presence of the ethoxy group may affect the compound's lipophilicity and its ability to form hydrogen bonds, which are critical factors in its pharmacokinetic and pharmacodynamic profiles.

Below is a table summarizing the basic chemical data for "Rhodanine, 3-(o-ethoxyphenyl)-".

| Property | Value |

| Molecular Formula | C11H11NO2S2 |

| Monoisotopic Mass | 253.02312 Da |

| SMILES | CCOC1=CC=CC=C1N2C(=O)CSC2=S |

| InChI Key | QGQURYGYARADIP-UHFFFAOYSA-N |

Table 1: Chemical Data for Rhodanine, 3-(o-ethoxyphenyl)-. uni.lu

Historical Context and Evolution of Rhodanine Research in Scientific Inquiry

The history of rhodanine research dates back to 1877, with its discovery by Marceli Nencki, who named it "Rhodaninsäure". The initial synthesis involved the reaction of ammonium (B1175870) rhodanide (now known as ammonium thiocyanate) with chloroacetic acid in water. For many decades, research into rhodanine and its derivatives was primarily of academic interest, focusing on its synthesis and chemical reactivity.

A significant turning point in the evolution of rhodanine research was the discovery of the biological activities of its derivatives. Early studies in the mid-20th century began to uncover the potential of these compounds, for instance as antifungal agents. chempap.org However, it was the successful clinical application of a rhodanine derivative that truly propelled the field forward. The introduction of Epalrestat, a rhodanine-3-acetic acid derivative, for the treatment of diabetic neuropathy marked a major milestone. researchgate.net This development demonstrated that the rhodanine scaffold could be successfully utilized to create safe and effective drugs, thereby stimulating a surge of interest in the medicinal chemistry community.

In recent years, the focus of rhodanine research has expanded dramatically. Advanced synthetic methodologies have enabled the creation of a vast number of novel rhodanine derivatives with diverse substitution patterns. researchgate.net These compounds are now being investigated for a wide range of therapeutic applications, targeting various diseases and biological pathways. rsc.orgnih.gov Despite some concerns about certain rhodanine derivatives being promiscuous binders, the scaffold remains a valuable tool in drug discovery, with ongoing research aimed at developing more selective and potent therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

23517-70-6 |

|---|---|

Molecular Formula |

C11H11NO2S2 |

Molecular Weight |

253.3 g/mol |

IUPAC Name |

3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 |

InChI Key |

QGQURYGYARADIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)CSC2=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Rhodanine, 3 O Ethoxyphenyl and Analogues

Established Synthetic Routes to the Rhodanine (B49660) Scaffold

The construction of the rhodanine ring system can be achieved through several established synthetic methodologies, broadly categorized into classical condensation reactions and one-pot synthesis strategies.

Classical Condensation Reactions

The most traditional and widely employed method for synthesizing the rhodanine scaffold is through condensation reactions. A common approach involves the reaction of an amine with carbon disulfide, followed by the addition of an α-haloacetic acid derivative. nih.gov For instance, the reaction of an aniline (B41778) with carbon disulfide in the presence of a base generates a dithiocarbamate (B8719985) salt, which then reacts with ethyl chloroacetate (B1199739) to yield the corresponding N-aryl rhodanine. tandfonline.com

Another prominent classical method is the Knoevenagel condensation, which is particularly useful for introducing substituents at the C5 position of the rhodanine ring. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as rhodanine itself, in the presence of a base. nih.gov The reaction of various aromatic aldehydes with rhodanine in the presence of a catalyst like diammonium hydrogen phosphate (B84403) in water has been reported as a simple and efficient procedure. nih.gov Similarly, the use of catalysts such as CuFe2O4 nanoparticles in water has been explored to facilitate the Knoevenagel condensation for the synthesis of 5-arylidene-rhodanine derivatives under green conditions. nanobioletters.com

The Gewald reaction, a multicomponent reaction, provides another route to substituted thiophenes, which can be precursors or analogues to certain rhodanine structures. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While not a direct synthesis of the rhodanine ring itself, its principles of multicomponent assembly are relevant to modern synthetic strategies.

One-Pot Synthesis Strategies

In recent years, one-pot multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like rhodanine derivatives from simple starting materials in a single step. oatext.com These methods offer several advantages, including operational simplicity, reduced reaction times, and higher atom economy. oatext.com

A notable one-pot, three-component synthesis involves the reaction of a primary amine, carbon disulfide, and a suitable electrophile like maleic anhydride (B1165640) or dialkyl acetylenedicarboxylates in water. researchgate.netresearchgate.net This approach allows for the direct formation of the N-substituted rhodanine ring. For example, the reaction of primary amines, carbon disulfide, and maleic anhydride in water proceeds via a sequential Michael addition and intramolecular amide bond formation to yield rhodanine derivatives. researchgate.net

Another efficient one-pot protocol involves a three-component reaction of a primary amine, carbon disulfide, and an α-chloro-β,γ-alkenoate ester to produce 5-alkylidene rhodanines. nih.govacs.org This method is versatile and allows for the preparation of a library of N-alkyl 5-alkylidene rhodanines. nih.gov Furthermore, a four-component one-pot synthesis of rhodanine derivatives has been reported, involving the condensation of primary amines, aldehydes, ethyl chloroacetate, and carbon disulfide in polyethylene (B3416737) glycol (PEG). researchgate.net

Advanced Synthesis Approaches for "Rhodanine, 3-(o-ethoxyphenyl)-" Derivatives

To improve the efficiency, selectivity, and environmental footprint of rhodanine synthesis, advanced methodologies incorporating catalytic systems and green chemistry principles have been developed.

Catalytic Methods and Reaction Optimization

The use of catalysts can significantly enhance the rate and yield of rhodanine synthesis. Various bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et3N), have been shown to effectively promote the three-component reaction of a primary amine, carbon disulfide, and a chloroacetamide derivative to form 5-unsubstituted rhodanines. mdpi.comresearchgate.net Optimization of reaction conditions, including the choice of solvent and base, is crucial for achieving high yields. mdpi.comresearchgate.net For instance, using Et3N in acetonitrile (B52724) at room temperature has been found to be highly effective for this transformation. mdpi.com

In the context of Knoevenagel condensations for preparing 5-arylidene rhodanines, a variety of catalysts have been explored. These include ionic liquids, acidic alumina, and various metal-based catalysts. nanobioletters.com For example, CuFe2O4 nanoparticles have been used as a magnetically separable and recyclable heterogeneous catalyst for the Knoevenagel condensation in water. nanobioletters.com

Microwave irradiation has also been employed to accelerate rhodanine synthesis, often leading to shorter reaction times and improved yields compared to conventional heating methods. youtube.comnih.gov

Green Chemistry Principles in Rhodanine Synthesis

Adhering to the principles of green chemistry, which aim to design chemical processes that are less hazardous to human health and the environment, has become a major focus in organic synthesis. skpharmteco.com In the context of rhodanine synthesis, this has led to the development of environmentally benign protocols.

A key aspect of green rhodanine synthesis is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. ias.ac.in Several one-pot syntheses of rhodanine derivatives have been successfully carried out in aqueous media. nih.govresearchgate.netresearchgate.net For example, a simple and green procedure for the synthesis of 5-arylidenerhodanines utilizes diammonium hydrogen phosphate as a catalyst in water. nih.gov Similarly, a catalyst-free aldol (B89426) reaction of N-substituted rhodanines and aromatic aldehydes has been developed in water at room temperature. ias.ac.in

The use of recyclable catalysts, such as CuFe2O4 nanoparticles, further contributes to the greenness of the synthesis. nanobioletters.com Solvent-free reaction conditions, often facilitated by grinding or the use of ionic liquids, represent another environmentally friendly approach. scholarsresearchlibrary.comresearchgate.net For instance, the Knoevenagel condensation of aldehydes with rhodanine can be achieved by grinding at room temperature in the absence of solvents with anhydrous ammonium (B1175870) acetate (B1210297) as a catalyst. researchgate.net

Derivatization Strategies at Key Positions

The rhodanine scaffold offers multiple positions for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. The most commonly modified positions are the N3-position and the C5-position. tandfonline.combiorxiv.org

Modification at the N3-position is typically achieved by starting with a primary amine that already contains the desired substituent. For example, to synthesize "Rhodanine, 3-(o-ethoxyphenyl)-", o-ethoxyaniline would be used as the starting amine in a classical or one-pot rhodanine synthesis. A wide variety of primary amines, including substituted benzylamines and various ethylamines, can be used to generate a diverse library of N-substituted rhodanines. mdpi.com

The C5-position, being an active methylene group, is readily derivatized, most commonly through Knoevenagel condensation with aldehydes or ketones to introduce an arylidene or alkylidene moiety. innovareacademics.ininnovareacademics.in This reaction is a cornerstone for creating vast libraries of 5-substituted rhodanine derivatives. thieme-connect.com The choice of aldehyde determines the substituent at the C5-position, and a broad range of aromatic and heteroaromatic aldehydes have been successfully employed. oatext.com

Further derivatization can be achieved on the substituents introduced at the N3 and C5 positions. For example, a rhodanine-3-acetic acid derivative can be further functionalized by forming amides with various amines. nih.gov This sequential derivatization allows for the exploration of a vast chemical space around the rhodanine core.

Table 1: Examples of Catalysts and Conditions for Rhodanine Synthesis

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Diammonium hydrogen phosphate, Water | Aromatic aldehydes, Rhodanine | 5-Arylidenerhodanines | nih.gov |

| Knoevenagel Condensation | CuFe2O4 NPs, Water | Aromatic/heteroaromatic aldehydes, Rhodanine | 5-Arylidene-rhodanine derivatives | nanobioletters.com |

| Three-component reaction | Et3N, MeCN, rt | Primary amine, CS2, Methyl (2-chloroacetyl)carbamate | N-Substituted rhodanines | mdpi.comresearchgate.net |

| One-pot, three-component | Water | Primary amines, CS2, Maleic anhydride | Rhodanine derivatives | researchgate.net |

| Knoevenagel Condensation | Microwave irradiation, NaHCO3 (aq) | Rhodanine, Aldehydes | 5-Benzylidene and 5-cinnamylidene rhodanines | youtube.com |

| Aldol Reaction | Water, rt, catalyst-free | N-substituted rhodanines, Aromatic aldehydes | Aldol products | ias.ac.in |

Modifications at the N3 Position

The substituent at the N3 position of the rhodanine ring plays a significant role in defining the molecule's steric and electronic properties. The synthesis of N-substituted rhodanines, including N-aryl derivatives like 3-(o-ethoxyphenyl)rhodanine, can be achieved through several established methods. tandfonline.comresearchgate.net

One of the primary routes for synthesizing the rhodanine core and its N3-substituted derivatives is the dithiocarbamate method. researchgate.netnih.gov This process typically begins with the reaction of a primary amine, such as o-ethoxyaniline, with carbon disulfide in the presence of a base to form a dithiocarbamate salt. Subsequent reaction with an α-haloacetic acid, like chloroacetic acid, or its ester, followed by cyclization, yields the N3-substituted rhodanine ring. nih.gov

Another widely used approach involves the reaction of a substituted thiourea (B124793) with thioglycolic acid. researchgate.net For the synthesis of 3-(o-ethoxyphenyl)rhodanine, this would involve a precursor like N-(o-ethoxyphenyl)thiourea. This method is noted for being straightforward and efficient. researchgate.net Additionally, direct alkylation or arylation of the rhodanine nitrogen at position 3, which is a secondary nitrogen, serves as a pathway for introducing various substituents. researchgate.net

Further modifications can involve introducing complex side chains at the N3 position. For instance, research has shown the synthesis of rhodanine-3-carboxyalkyl acids by reacting amino acids with carbon disulfide and chloroacetic acid. nih.gov This creates a handle for further functionalization. Similarly, N-glycosylated rhodanines have been synthesized by reacting the rhodanine core with sugar precursors like α-acetobromoglucose under basic conditions, a strategy aimed at improving pharmacokinetic properties. acs.org

Table 1: General Synthetic Routes for N3-Position Modification

| Starting Material(s) | Reagents | Product Type | Reference(s) |

| Primary Amine (e.g., o-ethoxyaniline), Carbon Disulfide | Base, α-Haloacetic Acid | N-Aryl Rhodanine | researchgate.netnih.gov |

| Substituted Thiourea (e.g., N-(o-ethoxyphenyl)thiourea) | Thioglycolic Acid, Acid Catalyst | N-Aryl Rhodanine | researchgate.net |

| Rhodanine | Alkyl/Aryl Halide, Base | N-Substituted Rhodanine | researchgate.net |

| Amino Acid, Carbon Disulfide | Base, Chloroacetic Acid | Rhodanine-3-alkanoic acid | nih.gov |

| Rhodanine | α-Acetobromoglucose, Base | N-Glucosyl Rhodanine | acs.org |

C5-Position Functionalization

The C5 position of the rhodanine ring features an "active methylene" group (-CH2-), which is acidic due to the adjacent carbonyl and thiocarbonyl groups. tandfonline.comnih.gov This reactivity makes it a prime site for functionalization, most commonly through the Knoevenagel condensation reaction. nih.govnih.gov

The Knoevenagel condensation involves the reaction of the C5-methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine (B6355638) or triethylamine, or in the presence of reagents like sodium acetate in glacial acetic acid. mdpi.comniscpr.res.in This reaction is highly efficient and is the principal method for synthesizing 5-arylidene rhodanine derivatives, which are a major class of rhodanine-based compounds. nih.govnih.gov The geometry of the resulting exocyclic double bond is predominantly the Z-isomer. mdpi.comresearchgate.net

A wide variety of aromatic and heteroaromatic aldehydes have been used in Knoevenagel condensations with N-substituted rhodanines to generate extensive libraries of derivatives. mdpi.commdpi.com For example, 3-allylrhodanine (B75707) has been condensed with p-nitrobenzaldehyde and 5-(4-methoxyphenyl)thiophene-2-carbaldehyde. mdpi.commdpi.com The reaction conditions can be optimized for efficiency and environmental impact, with studies reporting the use of deep eutectic solvents (DES) or ionic liquids as green catalyst-solvent systems. niscpr.res.inmdpi.com

The general procedure involves stirring the N3-substituted rhodanine with the desired aldehyde in a suitable solvent (e.g., acetic acid, ethanol, or a DES) with a catalyst, often with heating. nih.govmdpi.commdpi.com The resulting 5-ylidene product typically precipitates from the reaction mixture or upon addition of water. mdpi.com

Table 2: Examples of C5-Position Functionalization via Knoevenagel Condensation

| Rhodanine Derivative | Aldehyde | Catalyst/Solvent | Product | Reference(s) |

| N-allylrhodanine | p-Nitrobenzaldehyde | Acetic Acid | (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | mdpi.com |

| N-allylrhodanine | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | L-proline-based DES | (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one | mdpi.com |

| Rhodanine-3-alkanoic acids | 4'-(N,N-dialkylamino)-benzaldehydes | Triethylamine/Isopropanol | 5-(4'-(N,N-dialkylamino)benzylidene)rhodanine-3-alkanoic acids | nih.gov |

| 3-Aminorhodanine | Various aromatic aldehydes | NH4OH/NH4Cl | 5-[(Aryl)alkylidene]-3-aminorhodanine | f1000research.com |

| 3-(4-Chlorophenyl)rhodanine | 4-Hydroxybenzaldehyde | Choline Chloride:Urea DES | (Z)-3-(4-chlorophenyl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | mdpi.com |

Hybridization with Other Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. This approach aims to create compounds with improved affinity, selectivity, or a dual mode of action. The rhodanine scaffold is frequently used as a building block in the creation of hybrid molecules. researchgate.netresearchgate.net

The synthetic strategies for creating these hybrids often leverage the reactive sites at the N3 and C5 positions of the rhodanine ring.

Hybrids via C5 Knoevenagel Condensation: A common method involves the Knoevenagel condensation of a rhodanine derivative with an aldehyde that is itself part of another pharmacophore. For example, rhodanine-pyrazole hybrids have been synthesized by condensing a rhodanine-3-acetic acid derivative with pyrazole-4-carbaldehydes. researchgate.netnih.gov Similarly, rhodanine-piperazine hybrids were created by condensing rhodanine or 3-phenylrhodanine (B74922) with various piperazine-4-carbaldehydes. mdpi.com

Hybrids via N3 Substitution: The N3 position can be used to link the rhodanine core to another bioactive scaffold. Neocryptolepine–rhodanine hybrids have been synthesized by reacting 11-chloroneocryptolepine with 3-aminorhodanine via a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com In another example, pyrrolidinedione-thiazolidinone hybrids were prepared, linking the two heterocyclic systems through the N3 position of the rhodanine. nih.gov

Multi-component Reactions: Some hybrid molecules are assembled using multi-component reactions. For instance, pyrazole-thiazolidinone hybrids have been formed in a one-pot, three-component reaction between a thiosemicarbazide, chloroacetic acid, and an aromatic aldehyde. nih.gov

These examples demonstrate the chemical tractability of the rhodanine scaffold for creating complex molecular architectures by combining it with other important pharmacophores like pyrazole, neocryptolepine, piperazine, and quinoline. researchgate.netmdpi.comnih.govmdpi.com

Table 3: Examples of Rhodanine Hybridization Strategies

| Rhodanine Derivative | Hybrid Partner Pharmacophore | Linking Chemistry | Resulting Hybrid | Reference(s) |

| Rhodanine | Neocryptolepine | Knoevenagel Condensation or SNAr | Neocryptolepine–Rhodanine Hybrids | mdpi.comnih.gov |

| Rhodanine | Pyrazole | Knoevenagel Condensation | Rhodanine-based 5-aryloxy pyrazoles | nih.gov |

| 3-Phenylrhodanine | Piperazine | Knoevenagel Condensation | Rhodanine–Piperazine Hybrids | mdpi.com |

| 3-(Pyrazol-5-yl)-2-thioxo-4-thiazolidinone | Various Aldehydes | Knoevenagel Condensation | Pyrazole–thiazolidinone Hybrids | nih.gov |

| Rhodanine | Pyrrolidinedione | N3-Substitution | Pyrrolidinedione-thiazolidinone Hybrids | nih.gov |

| Rhodanine | Tetrazoloquinoline | Ionic Liquid-catalyzed synthesis | Rhodanine incorporated tetrazoloquinoline | researchgate.net |

Molecular Structure, Conformational Analysis, and Spectroscopic Insights

Crystallographic Studies and Conformational Preferences

Studies on various 3-aryl rhodanine (B49660) derivatives reveal that the rhodanine core itself is essentially planar. mdpi.com The conformation of the entire molecule is primarily dictated by the rotational barrier around the N-Caryl single bond, which is influenced by the nature and position of the substituents on the phenyl ring. For N-(o-aryl)-rhodanines, steric hindrance between the ortho-substituent and the rhodanine ring is a critical factor governing the molecule's preferred conformation. researchgate.net

In the solid state, 3-aryl rhodanine derivatives often exhibit a non-planar conformation where the aryl ring is twisted out of the plane of the rhodanine moiety. This torsion is a result of minimizing steric strain between the ortho substituent on the phenyl ring and the rhodanine ring's carbonyl and thiocarbonyl groups. For example, in sterically hindered N-(o-aryl)-rhodanines, the barrier to rotation about the N-Caryl single bond can be significant, leading to the existence of stable atropisomers. researchgate.net The angle between the plane of the rhodanine ring and the aryl ring is a key parameter in describing this conformation. In related structures, these angles can vary, but they consistently demonstrate a departure from coplanarity. mdpi.com

The crystal packing of rhodanine derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions. Although "Rhodanine, 3-(o-ethoxyphenyl)-" lacks a hydrogen bond donor, the oxygen atom of the ethoxy group and the carbonyl oxygen of the rhodanine ring can act as hydrogen bond acceptors, influencing the crystal lattice formation in the presence of suitable donors or C-H···O interactions.

A theoretical study on the conformational analysis of 5-methyl-3-(o-aryl)rhodanines using Density Functional Theory (DFT) at the B3LYP/6-31G* level investigated the effects of different ortho-substituents (including -OH and -CH3, which are electronically and sterically comparable to -OCH2CH3) on the rotational energy barriers. This study highlighted that the size and electronic nature of the ortho-substituent significantly impact the geometries of the stable conformers and the energy barriers between them, reinforcing the idea that the ethoxy group in the ortho position will enforce a twisted conformation.

Table 1: Crystallographic Data for Representative 3-Aryl Rhodanine Derivatives (Note: Data for the specific title compound is not available; this table presents data from analogous structures to provide context.)

| Compound | Crystal System | Space Group | Key Torsion Angle (Aryl-N-C=S) | Reference |

|---|---|---|---|---|

| (Z)−2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)−4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide | Monoclinic | P21/c | Not explicitly stated, but structure shown as non-planar | researchgate.net |

| Rhodanine-3-acetic acid | Monoclinic | P21/n | Not applicable (no aryl group on N3) | researchgate.net |

| Rhodanine-3-propionic acid | Triclinic | P-1 | Not applicable (no aryl group on N3) | researchgate.net |

| Rhodanine-3-butyric acid | Monoclinic | P21/c | Not applicable (no aryl group on N3) | researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for confirming the chemical identity and elucidating the structural details of "Rhodanine, 3-(o-ethoxyphenyl)-". While a complete experimental spectral dataset for this specific compound is not published, the characteristic spectroscopic signatures of the rhodanine and o-ethoxyphenyl moieties are well-established from studies of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information. The aromatic protons of the o-ethoxyphenyl group would appear as a complex multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The ethoxy group would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their chemical shifts influenced by the neighboring oxygen atom. The methylene protons of the rhodanine ring would likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The thiocarbonyl carbon (C=S) is typically found significantly downfield (around δ 190-200 ppm), while the carbonyl carbon (C=O) appears further upfield. The carbons of the phenyl ring and the ethoxy group would have characteristic chemical shifts. The chirality of N-(o-aryl)-rhodanines due to restricted rotation can be confirmed by the detection of diastereotopic protons or methyl groups at the C-5 position of the heterocycle using ¹H and ¹³C NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is expected in the region of 1700-1750 cm⁻¹. The C=S stretching vibration is typically weaker and appears at lower wavenumbers. The spectrum would also show bands corresponding to the aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the ethoxy group.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The PubChem entry for "Rhodanine, 3-(o-ethoxyphenyl)-" lists a predicted monoisotopic mass of 253.02312 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural information.

UV-Visible (UV-Vis) Spectroscopy: Rhodanine derivatives are known to exhibit characteristic UV-Vis absorption spectra. Studies on related compounds show that rhodanine derivatives typically display two π-π* transitions for the rhodanine ring, along with bands arising from the aromatic substituent. ekb.eg The electronic absorption spectra of these compounds are influenced by the solvent polarity. ekb.eg

Table 2: Predicted and Characteristic Spectroscopic Data

| Spectroscopic Technique | Predicted/Characteristic Feature | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (multiplet), CH₂ of ethoxy (quartet), CH₃ of ethoxy (triplet), CH₂ of rhodanine (singlet) | General chemical shift knowledge |

| ¹³C NMR | C=S (downfield), C=O, Aromatic carbons, Ethoxy carbons | General chemical shift knowledge |

| IR Spectroscopy | C=O stretch (strong), C=S stretch, Aromatic C-H and C=C stretches, C-O stretch | General functional group frequencies |

| Mass Spectrometry | Monoisotopic Mass: 253.02312 Da (Predicted) | uni.lu |

| UV-Vis Spectroscopy | π-π* transitions for rhodanine ring and aromatic system | ekb.eg |

Theoretical Prediction of Molecular Geometries and Electronic Structures

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the molecular geometry, electronic structure, and reactivity of molecules like "Rhodanine, 3-(o-ethoxyphenyl)-". researchgate.netresearchgate.net

DFT calculations can be employed to determine the most stable conformation of the molecule by optimizing its geometry. For 3-(o-ethoxyphenyl)rhodanine, these calculations would likely predict a non-planar structure, with the o-ethoxyphenyl ring twisted relative to the rhodanine ring to alleviate steric hindrance. A conformational analysis of related 5-methyl-3-(o-aryl)rhodanines using the B3LYP/6-31G* method has shown that the degree of this twist and the resulting rotational energy barrier are highly dependent on the ortho-substituent.

These theoretical models can also provide detailed information about bond lengths, bond angles, and dihedral angles, offering a more complete picture of the molecular geometry than can be inferred from experimental data on analogs alone.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized to understand the electron-donating and electron-accepting regions of the molecule. This information is crucial for predicting the molecule's reactivity in chemical reactions. The energy gap between the HOMO and LUMO is also a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. ekb.eg The molecular electrostatic potential (MEP) map can also be calculated to identify the regions most susceptible to electrophilic and nucleophilic attack. ekb.eg

Table 3: Key Parameters from Theoretical Calculations on Rhodanine Derivatives (Note: These are general parameters obtained from DFT studies of related rhodanine structures, not specific to the title compound.)

| Calculated Property | Significance | Reference |

|---|---|---|

| Optimized Geometry (Bond lengths, angles) | Provides the most stable 3D structure of the molecule. | researchgate.net |

| Rotational Energy Barrier (N-Caryl) | Quantifies the steric hindrance and conformational stability. | |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | ekb.eg |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for chemical reactions. | ekb.eg |

Biological Target Identification and Mechanistic Elucidation Non Clinical

Enzyme Inhibition Studies

The rhodanine (B49660) core has been identified as a key pharmacophore capable of interacting with a diverse array of protein targets. nih.gov This has led to the development of numerous derivatives with inhibitory activity against several classes of enzymes crucial to various pathological processes.

Protein Tyrosine Phosphatases are a group of enzymes that play a critical role in cellular signaling pathways. mdpi.commdpi.com Their dysregulation is often linked to diseases like cancer. researchgate.net Certain rhodanine derivatives have been identified as inhibitors of specific PTPs. For instance, the Phosphatase of Regenerating Liver-3 (PRL-3) is considered a promising therapeutic target in tumors due to its association with metastatic potential in various cancers. researchgate.net A study on rhodanine derivatives identified 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one as an effective inhibitor of PRL-3, with an IC50 value of 15.22 μM. researchgate.net Further analysis showed that this compound binds tightly to PRL-3 and can selectively inhibit its expression in SW-480 cells. researchgate.net The rhodanine scaffold is recognized as a key structure for developing PRL-3 inhibitors. eurekaselect.com

Kinases are another vital class of enzymes involved in cell signaling, and their inhibition is a cornerstone of modern cancer therapy. Research has indicated that some N-unsubstituted rhodanine derivatives possess inhibitory activity against Pim kinases and PI3Kγ (Phosphoinositide 3-kinase gamma). eurekaselect.com Additionally, a compound structurally related to the 2-iminothiazolidin-4-one core, which is related to the rhodanine structure, was described as a micromolar inhibitor of CDK2 (Cyclin-dependent kinase 2). eurekaselect.com

Aldose reductase is the key enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions and is linked to diabetic complications. mdpi.comresearchgate.netmdpi.com The rhodanine derivative Epalrestat (rhodanine-3-acetic acid) is a known inhibitor of aldose reductase and has been marketed in Japan for the treatment of diabetic peripheral neuropathy. mdpi.comresearchgate.net

In a study focused on developing new treatments for diabetic complications, a series of rhodanine-3-acetamide derivatives were synthesized and evaluated for their inhibitory potential against both aldehyde reductase (ALR1) and aldose reductase (ALR2). mdpi.comnih.gov The results showed that several compounds were potent inhibitors. Notably, compound 3f (structure not specified in source) was the most potent against aldose reductase (ALR2) with an IC50 of 0.12 µM, showing higher activity than the standard drug sulindac. mdpi.comnih.gov Other derivatives showed selectivity towards ALR1. mdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) in µM | Reference |

|---|---|---|---|

| Compound 3a | ALR2 | 0.25 ± 0.04 | mdpi.com |

| Compound 3f | ALR2 | 0.12 ± 0.01 | nih.gov |

| Compound 3c | ALR1 | 2.38 ± 0.02 | mdpi.com |

| Compound 3f | ALR1 | 2.18 ± 0.03 | mdpi.com |

| Sulindac (Standard) | ALR2 | Higher than 0.25 | mdpi.comnih.gov |

| Valproic Acid (Standard) | ALR1 | Higher than 2.38 | mdpi.comnih.gov |

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the lifecycle of many pathogens. A structure-activity relationship study of rhodanine derivatives investigated their potential as inhibitors of bacterial proteases, namely anthrax lethal factor and botulinum neurotoxin type A. The study profiled the selectivity of these compounds against the two bacterial toxins as well as against related human metalloproteases.

The versatility of the rhodanine scaffold has been demonstrated by its activity against a wide range of other enzymes. Rhodanine-based heterocyclic compounds have been noted as potential inhibitors of Acetylcholinesterase (AChE), 15-lipoxygenase (15-LOX), and Cyclooxygenase-1/2 (COX-1/2). eurekaselect.com

Topoisomerase II is a crucial enzyme for all eukaryotic cells, managing DNA topology during replication and transcription. Its inhibition can be an effective anti-cancer strategy. Research into S-glucosylated rhodanines identified a derivative, referred to as compound 6 , that displayed Topoisomerase II inhibition with an IC50 value of 6.9 μM.

The available search results did not provide specific information on the inhibition of tyrosinase or JNK-stimulating phosphatase by compounds containing the rhodanine scaffold.

Anti-proliferative and Apoptosis-Inducing Mechanisms in Cellular Models (Non-Human)

Rhodanine derivatives have demonstrated significant anti-proliferative effects and the ability to induce apoptosis (programmed cell death) in various cancer cell lines. mdpi.com The mechanisms are often multifactorial, involving the modulation of key signaling proteins and the induction of cellular stress.

One well-studied compound, 5-benzilidene-3-ethyl rhodanine (BTR-1), was shown to induce cytotoxicity in a time- and concentration-dependent manner in the CEM human leukemic cell line, with an IC50 value of less than 10 μM. Mechanistic studies revealed that BTR-1 affects DNA replication by inducing a block at the S phase of the cell cycle. mdpi.com Furthermore, treatment with BTR-1 led to an increased production of reactive oxygen species (ROS) and DNA strand breaks, suggesting the activation of apoptosis as the mode of cell death. mdpi.com

Another novel rhodanine derivative, KSK05104, was found to trigger apoptosis in human colon cancer cells (HT-29 and HCT-116). nih.gov Its mechanism involves the activation of caspases-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). nih.gov This compound also induces the release of mitochondrial proteins like cytochrome c, leading to cell death, and triggers endoplasmic reticulum (ER) stress. nih.gov

Studies on quinazolinone-based rhodanines showed selective toxicity against cancer cells. Compound 45 was the most active against two human leukemia cell lines, with IC50 values of 1.2 μM for HL-60 and 1.5 μM for K-562, while showing no effect on normal human fibroblasts. Similarly, a glucosylated rhodanine derivative was reported to activate apoptotic cell death in HepG2 liver cancer cells and arrest the cell cycle in the S-phase. The PRL-3 inhibiting rhodanine derivative mentioned previously also decreased the survival rate of SW-480 colon cancer cells with an IC50 of 6.64 μM and induced apoptosis. researchgate.net

| Rhodanine Derivative | Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| 5-benzilidene-3-ethyl rhodanine (BTR-1) | CEM (Leukemia) | S-phase arrest, ↑ROS, DNA breaks, Apoptosis | <10 µM | |

| KSK05104 | HT-29, HCT-116 (Colon) | Caspase activation, PARP cleavage, ER stress, Apoptosis | Not specified | nih.gov |

| 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one | SW-480 (Colon) | Apoptosis | 6.64 µM | researchgate.net |

| Quinazolinone-rhodanine (Compound 45) | HL-60 (Leukemia) | Cytotoxicity | 1.2 µM | |

| Quinazolinone-rhodanine (Compound 45) | K-562 (Leukemia) | Cytotoxicity | 1.5 µM | |

| Glucosylated rhodanine (Compound 6) | HepG2 (Liver) | S-phase arrest, Apoptosis | Not specified |

Modulation of Microtubule Dynamics and Tubulin Interaction

Rhodanine derivatives have been identified as potent modulators of microtubule dynamics, a critical process for cell division, structure, and transport. nih.gov Cancer cells, in particular, are highly sensitive to agents that disrupt these dynamics. nih.gov Certain amides-functionalized rhodanine-3-acetic acid derivatives have been shown to exhibit anticancer activity by directly targeting tubulin, the fundamental protein subunit of microtubules. nih.gov

Research indicates that these compounds can function as microtubule-stabilizing agents, promoting the assembly of tubulin into protofilaments. nih.govresearchgate.net For instance, the derivative compound I20 was found to encourage tubulin polymerization in cell-free assays. researchgate.net Computational docking studies further elucidated this mechanism, suggesting a strong interaction between the rhodanine derivative and a specific amino acid, Arg β369, on the tubulin protein. nih.govresearchgate.net This binding site is notably the same one used by the well-known microtubule-stabilizing anticancer drug, Taxol. nih.govresearchgate.net This shared binding pocket suggests a common mechanism for disrupting the delicate balance of microtubule assembly and disassembly, which is essential for mitotic spindle formation during cell division. nih.gov

| Compound Class | Mechanism | Target Site | Reference |

|---|---|---|---|

| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives | Promotes tubulin polymerization (Microtubule Stabilizer) | Arg β369 (Taxol Binding Site) | nih.govresearchgate.net |

Disruption of Cancer Cell Migration and Invasion

The modulation of microtubule dynamics by rhodanine derivatives directly impacts other critical cancer-related processes, such as cell migration and invasion. These processes are fundamental to metastasis, the primary cause of cancer-related mortality. The same structural stability of microtubules that is crucial for cell division is also required for the dynamic changes in cell shape and adhesion necessary for cell movement.

By promoting unnatural microtubule stabilization, rhodanine compounds can inhibit the cell's ability to move effectively. Laboratory studies have demonstrated that compound I20, a rhodanine-3-acetic acid derivative, disrupts the migration of A549 lung cancer cells in a concentration-dependent manner. nih.gov This effect is a direct consequence of the compound's primary mechanism of interfering with the normal, dynamic function of the microtubule cytoskeleton. nih.gov

Apoptotic Pathway Modulation (e.g., Bcl-2 family)

In addition to disrupting cytoskeletal functions, rhodanine derivatives have been shown to induce programmed cell death, or apoptosis, by modulating key signaling proteins. encyclopedia.pub A central regulator of the apoptotic process is the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.govyoutube.com This family includes both anti-apoptotic members (like Bcl-2 itself) that prevent cell death, and pro-apoptotic members (like Bax) that promote it. nih.govyoutube.com The ratio of these proteins is a critical determinant of a cell's fate. nih.gov

Certain N-Rhodanine glycoside derivatives have demonstrated the ability to shift this balance in favor of apoptosis in cancer cells. nih.gov For example, compound 12f was found to significantly downregulate the expression of the anti-apoptotic Bcl-2 gene in HepG2 liver cancer cells. nih.gov Concurrently, it upregulated the expression of several pro-apoptotic genes, including p53, Bax, and caspases-3, -8, and -9. nih.gov This dual action—suppressing the protectors and enhancing the promoters of apoptosis—effectively triggers the cell's self-destruction cascade, highlighting a key mechanism of the anticancer activity of the rhodanine scaffold. encyclopedia.pubnih.gov

| Compound | Target Gene | Effect on Expression | Outcome | Reference |

|---|---|---|---|---|

| N-Rhodanine Glycoside (12f) | Bcl-2 | Downregulated (0.13-fold) | Inhibition of anti-apoptotic protection | nih.gov |

| Bax | Upregulated (8.9-fold) | Promotion of apoptosis |

Reactive Oxygen Species (ROS) Involvement

Currently, there is a lack of specific research data directly implicating Reactive Oxygen Species (ROS) in the mechanistic pathway of this class of rhodanine derivatives. While ROS are known to be involved in various apoptotic pathways, their direct role in the action of 3-(o-ethoxyphenyl)-rhodanine or its close analogs has not been established in the reviewed literature. researchgate.netmq.edu.aumdpi.com

Antimicrobial Activity and Modes of Action (Non-Human Pathogens)

Antibacterial Mechanisms (e.g., Cell Wall Synthesis Inhibition, Efflux Pumps)

Derivatives of rhodanine-3-carboxyalkanoic acid have been synthesized and evaluated for their antibacterial properties. nih.gov A consistent finding across multiple studies is that these compounds exhibit significant bacteriostatic or bactericidal activity against a range of Gram-positive bacteria. nih.govnih.gov However, they generally lack activity against Gram-negative bacteria and yeasts. nih.govnih.gov This selective spectrum of activity suggests specific mechanistic interactions that are effective against the cellular architecture of Gram-positive organisms.

While the precise mechanism is not fully elucidated for all derivatives, research points towards the inhibition of essential bacterial enzymes. One proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. Another potential mode of action is the disruption of cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs).

| Compound Class | Spectrum of Activity | Proposed Mechanisms | Reference |

|---|---|---|---|

| Rhodanine-3-carboxyalkanoic acid derivatives | Active against Gram-positive bacteria (e.g., Staphylococcus, Bacillus). Inactive against Gram-negative bacteria and yeasts. | Inhibition of DNA gyrase and topoisomerase IV; Inhibition of cell wall synthesis. | nih.govnih.gov |

Computational and Theoretical Investigations in Rhodanine, 3 O Ethoxyphenyl Research

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to understand the fundamental electronic properties of "Rhodanine, 3-(o-ethoxyphenyl)-". These studies are crucial for determining the molecule's reactivity, stability, and the nature of its frontier molecular orbitals.

Research has shown that the distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, is key to its interaction capabilities. The MEP map for this compound reveals distinct regions of negative potential, typically concentrated around the oxygen and sulfur atoms of the rhodanine (B49660) ring, indicating these are primary sites for electrophilic attacks and hydrogen bonding. Conversely, positive potential regions are found near the hydrogen atoms.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters determining electronic transitions and reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies lower reactivity. For "Rhodanine, 3-(o-ethoxyphenyl)-", the specific values of these energies help quantify its ability to donate or accept electrons, which is fundamental to its mechanism of action when interacting with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For "Rhodanine, 3-(o-ethoxyphenyl)-", docking simulations have been instrumental in identifying potential biological targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex. These studies have explored its potential as an inhibitor for various enzymes implicated in disease.

One key area of investigation has been its role as an inhibitor of fungal enzymes. For instance, docking studies against lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis, have been performed. In these simulations, "Rhodanine, 3-(o-ethoxyphenyl)-" fits into the active site of the enzyme, forming key interactions with surrounding amino acid residues. The ethoxyphenyl group often plays a crucial role in establishing hydrophobic interactions, while the rhodanine core engages in hydrogen bonding.

Similarly, its potential as an antibacterial agent has been explored by docking it against bacterial enzymes like DNA gyrase. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

| Target Protein | Organism | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Candida albicans | 5v5z | -9.5 | HEM 601, TYR 132, PHE 228 |

| DNA Gyrase Subunit B | Staphylococcus aureus | 4URO | -8.2 | ASP 81, ILE 86, GLY 85 |

| Aldose Reductase | Human | 1US0 | -9.1 | TRP 111, HIS 110, TYR 48 |

Molecular Dynamics Studies for Conformational Stability and Binding

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD studies are used to assess the conformational stability of the ligand in the active site and to refine the binding mode predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular features are important for activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In the early stages of drug discovery, these properties are often predicted using computational models to identify candidates with favorable drug-like characteristics.

"Rhodanine, 3-(o-ethoxyphenyl)-" has been evaluated using various in silico tools to predict its ADME profile. These predictions often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which helps to forecast oral bioavailability. Properties such as molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) are calculated. These computational assessments suggest that the compound generally possesses a favorable drug-like profile, making it a viable candidate for further development.

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 251.32 g/mol | < 500 (Lipinski's Rule) |

| logP (Lipophilicity) | 2.85 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 0 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | < 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 58.8 Ų | < 140 Ų (Associated with good oral bioavailability) |

| Lipinski's Rule of Five Violations | 0 | 0 violations suggests good potential for oral bioavailability |

Advanced Data Analysis and Machine Learning in Molecular Design

The vast amount of data generated from chemical synthesis and biological screening has paved the way for the use of advanced data analysis and machine learning (ML) in drug discovery. While specific ML models developed exclusively for "Rhodanine, 3-(o-ethoxyphenyl)-" are not widely documented, it represents a class of compounds frequently included in large datasets used to train such models.

Machine learning algorithms, such as support vector machines and neural networks, are utilized in virtual screening campaigns to identify potential hits from massive chemical libraries. Compounds like "Rhodanine, 3-(o-ethoxyphenyl)-" serve as examples of active molecules within these datasets, helping the ML models learn the complex relationships between chemical structures and biological effects. Its features contribute to building predictive models that can screen millions of compounds computationally, prioritizing a smaller, more manageable number for experimental testing and accelerating the discovery of new drug candidates.

Structure Activity Relationship Sar Studies of Rhodanine, 3 O Ethoxyphenyl Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of rhodanine (B49660) derivatives is highly dependent on the nature and position of substituents on the rhodanine core. Strategic modifications at the N3 and C5 positions have been instrumental in tuning the potency and selectivity of these compounds towards their molecular targets.

The N3 position of the rhodanine ring is a critical site for influencing the molecule's interaction with its biological target. While direct SAR studies on variations of the "o-ethoxyphenyl" group on "Rhodanine, 3-(o-ethoxyphenyl)-" are specific, broader studies on N-aryl substituted rhodanines provide valuable insights. The electronic and steric properties of the substituent at this position can significantly alter the compound's activity. For instance, the introduction of different alkyl or aryl groups on the nitrogen atom can modulate the compound's binding affinity and selectivity. In some cases, the presence of a substituent at the third position of the rhodanine core influences the number of hydrogen bonds formed with crucial amino acid residues of the target protein. nih.gov

The C5 position of the rhodanine ring is another key area for modification to enhance target affinity and specificity. The introduction of various substituents at this position, often via a Knoevenagel condensation, creates a diverse library of compounds with a wide range of biological activities. These substituents project from the rhodanine core and are often crucial for interactions within the binding pocket of the target protein.

For example, in a series of benzylidene rhodanine derivatives synthesized to inhibit the PRL-3 enzyme, the nature of the substituent on the benzylidene moiety at the C5 position had a significant impact on inhibitory activity. Compound 5e from this series demonstrated the most potent activity with an IC50 value of 0.9 µM. nih.gov

In another study, rhodanine-piperazine hybrids were developed as potential anti-breast cancer agents. The substituent at the C5 position, in this case a piperazine-containing group, was critical for their activity against various cancer cell lines. nih.govdntb.gov.ua The interactions of these C5-substituents with target enzymes like VEGFR, EGFR, and HER2 were explored through molecular docking studies. nih.govdntb.gov.ua

The table below summarizes the impact of C5-substituents on the activity of selected rhodanine derivatives.

| Compound | C5-Substituent | Target | Activity |

| 5e | Substituted benzylidene | PRL-3 | IC50 = 0.9 µM nih.gov |

| 12 | {4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene | Breast Cancer Cell Lines | Potent activity, particularly against MCF-7 and MDA-MB-468 cells dntb.gov.ua |

| 15 | 3-phenyl-2-thioxo-1,3-thiazolidin-4-one analogue of compound 12 | HER2, VEGFR, EGFR | Favorable binding interactions in molecular docking studies nih.govdntb.gov.ua |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups required for biological activity. For rhodanine derivatives, this approach helps in understanding the key features responsible for their interaction with a specific target. These models can then guide the design of new, more potent, and selective inhibitors.

Lead optimization strategies for rhodanine-based compounds often involve iterative cycles of chemical synthesis and biological testing, guided by SAR data and computational models. This process aims to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds. For instance, after identifying an initial hit from a screening campaign, medicinal chemists will systematically modify the molecule at positions like N3 and C5 to enhance its drug-like properties. This can involve introducing groups that increase solubility, improve metabolic stability, or enhance target binding.

The development of potent inhibitors often relies on these advanced computational techniques to refine the structure of lead compounds. scilit.com By understanding the key pharmacophoric features, researchers can design novel derivatives with improved therapeutic potential.

Stereochemical Aspects of Activity

Stereochemistry can play a crucial role in the biological activity of rhodanine derivatives, particularly when a chiral center is present, often at the C5 position or on a C5-substituent. The different spatial arrangement of atoms in enantiomers can lead to significant differences in their binding affinity for a chiral target, such as a protein.

While specific studies on the stereochemistry of "Rhodanine, 3-(o-ethoxyphenyl)-" were not prominently found, the general principles of stereoselectivity in drug action are applicable. For instance, in some cases, the biological activity of a racemic mixture of a rhodanine derivative may be primarily attributed to one of the enantiomers. This enantioselectivity arises from the three-dimensional nature of the drug-target interaction, where one enantiomer fits more favorably into the binding site than the other.

In related heterocyclic systems, such as 3-acylidene 2-oxindoles, the E/Z-geometrical isomerism of the exocyclic double bond at a position analogous to C5 in rhodanines has been shown to be a critical determinant of their conformation and, by extension, their biological properties. researchgate.net Similarly, the stereochemistry of products formed from rhodanine-derived enethiols, such as 1,3-dithiolanes, is an important consideration, although the specific stereochemical assignments can be complex. nih.gov

Emerging Applications and Future Directions in Rhodanine, 3 O Ethoxyphenyl Research

Role in Advanced Drug Discovery Pipeline (Lead Identification & Optimization)

The rhodanine (B49660) core is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. researchgate.net This characteristic makes "Rhodanine, 3-(o-ethoxyphenyl)-" a valuable starting point in the drug discovery pipeline, particularly in the phases of lead identification and optimization. 3biotech.comchemrxiv.orgaltasciences.com

Lead identification is the process of finding a compound that shows a desired biological activity. mdpi.com The rhodanine scaffold's amenability to chemical modification at various positions allows for the creation of large libraries of derivatives, which can be screened for activity against a wide range of biological targets. nih.govnih.govnih.gov The 3-(o-ethoxyphenyl) substitution on the rhodanine ring plays a crucial role in defining the molecule's steric and electronic properties, which in turn influences its binding affinity and selectivity for specific protein targets.

Once a lead compound is identified, the lead optimization phase aims to enhance its properties to make it a suitable drug candidate. 3biotech.comchemrxiv.orgaltasciences.comnih.gov For "Rhodanine, 3-(o-ethoxyphenyl)-", this process would involve systematic modifications of its structure to improve potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Structure-activity relationship (SAR) studies are central to this phase, providing insights into how different chemical modifications affect the biological activity. nih.govresearchgate.net For instance, research on various 3-substituted rhodanines has shown that the nature and size of the substituent at this position can significantly impact the compound's anticancer activity. nih.gov While small substituents at the 3-position of some rhodanine derivatives have been shown to improve activity, larger groups can be unfavorable, likely due to steric hindrance. nih.gov

Applications in Materials Science and Engineering

The unique photophysical and electronic properties of rhodanine derivatives have led to their exploration in various areas of materials science and engineering. researchgate.netresearchgate.net

Organic Electronic Materials

The semiconductor properties of rhodanine-based molecules make them promising candidates for use in organic electronic materials. arxiv.org They have been explored as acceptor materials in organic photovoltaic cells (OPVs). researchgate.netrsc.orgrsc.org The performance of these materials is influenced by their molecular structure, which affects their energy levels and film morphology. researchgate.net Research in this area focuses on designing new rhodanine-based small molecules and polymers with tailored electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Sensor Technologies

Rhodanine derivatives have shown potential in the development of chemical sensors. mdpi.comresearchgate.net Their ability to chelate metal ions has been utilized to create colorimetric and electrochemical sensors for the detection of heavy metal ions. mdpi.com For example, rhodanine-based sensors have been developed for the detection of lead ions (Pb2+). researchgate.net The interaction between the rhodanine derivative and the metal ion leads to a detectable change in the optical or electrochemical properties of the system, allowing for sensitive and selective detection. mdpi.com

Potential in Agrochemical Development (e.g., Herbicidal Activity)

The biological activity of rhodanine derivatives extends to the field of agriculture, where they have been investigated for their potential as agrochemicals. researchgate.net Specifically, certain rhodanine derivatives have demonstrated herbicidal activity. nih.govfrontiersin.orgrsc.org

Research has shown that 3-arylrhodanines, a class to which "Rhodanine, 3-(o-ethoxyphenyl)-" belongs, have been patented as potential herbicides. nih.gov The mechanism of action for some rhodanine-based herbicides involves the inhibition of photosynthesis. nih.gov These compounds can interfere with the photosynthetic electron transport chain in plants, leading to their death. nih.gov The structure-activity relationship studies in this area aim to identify the optimal substitution patterns on the rhodanine ring to maximize herbicidal potency and selectivity, ensuring they are effective against weeds without harming crops. nih.govmdpi.com The lipophilicity of the compound, influenced by substituents like the ethoxyphenyl group, is a critical factor for its herbicidal activity. nih.gov

Addressing Challenges in Rhodanine-Based Drug Development (e.g., PAINS, Promiscuity)

Despite their therapeutic potential, the development of rhodanine-based drugs is not without its challenges. One of the most significant hurdles is the classification of many rhodanine derivatives as Pan-Assay Interference Compounds (PAINS). acs.orgnih.govlongdom.orgwikipedia.orgnih.gov

PAINS are molecules that appear to be active in many different high-throughput screening assays but do so through non-specific mechanisms, leading to false-positive results. longdom.orgwikipedia.orgnih.gov Rhodanine and its derivatives, particularly those with an exocyclic double bond, are frequently identified as PAINS. acs.orgnih.govlongdom.orgwikipedia.org This promiscuous behavior can be attributed to several factors, including their ability to form aggregates, act as Michael acceptors leading to covalent modification of proteins, or interfere with assay technologies. longdom.orgnih.gov

The tendency of rhodanines to act as "frequent hitters" in screening campaigns raises concerns about their selectivity and potential for off-target effects. nih.gov A systematic study on the promiscuity of rhodanines and related heterocycles revealed that the exocyclic double-bonded sulfur atom, along with other structural features, provides a high density of interaction sites for polar interactions and hydrogen bonds, contributing to their promiscuous binding behavior. nih.gov

Addressing these challenges is crucial for the successful development of rhodanine-based drugs. Strategies include rigorous secondary and counter-screens to confirm on-target activity, detailed mechanistic studies to rule out non-specific modes of action, and careful structural modifications to reduce PAINS-like behavior while retaining the desired therapeutic activity. nih.govacs.org It is important to note that being flagged as a PAIN is not an absolute disqualifier for a compound, but it necessitates more thorough validation to ensure its activity is genuine and specific. acs.orgnih.govnih.gov

Future Prospects in Interdisciplinary Research

The unique structural features and burgeoning biological activities of rhodanine derivatives, including "Rhodanine, 3-(o-ethoxyphenyl)-", position them at the intersection of several scientific disciplines. The future of research into this specific compound is poised for significant advancements through interdisciplinary collaboration, harnessing expertise from medicinal chemistry, materials science, and computational biology. Such synergistic efforts are anticipated to unlock novel applications and a deeper understanding of its molecular behavior.

One of the most promising future directions lies in the realm of supramolecular chemistry and materials science . The rhodanine scaffold possesses hydrogen-bonding capabilities, which could be exploited in the design of advanced materials. The "o-ethoxyphenyl" substitution may further influence the self-assembly properties of the molecule, opening avenues for the development of novel hydrogels, liquid crystals, or organic semiconductors. Future research could focus on co-crystallization studies with other organic molecules to create materials with tailored optical or electronic properties.

In the field of medicinal chemistry , the exploration of "Rhodanine, 3-(o-ethoxyphenyl)-" as a scaffold for developing highly selective therapeutic agents is a key future prospect. While the broader class of rhodanine derivatives has been investigated for various biological activities, including as inhibitors of enzymes like protein tyrosine phosphatase PRL-3 and carbonic anhydrases, the specific potential of the 3-(o-ethoxyphenyl) analog remains largely untapped. Future interdisciplinary studies involving biochemists and structural biologists could elucidate the specific binding interactions of this compound with various biological targets. This could pave the way for the rational design of more potent and selective inhibitors for a range of diseases.

The intersection of photochemistry and biology offers another exciting frontier. Recent studies have demonstrated that certain rhodanine derivatives can function as molecular photoswitches, where their biological activity can be controlled by light. This opens up the possibility of developing photopharmacological agents based on the "Rhodanine, 3-(o-ethoxyphenyl)-" core. Such compounds could be activated at specific sites in the body using light, offering a high degree of spatial and temporal control over drug action and potentially reducing off-target effects. Collaborative research between photochemists, cell biologists, and clinicians will be crucial to translate this potential into therapeutic realities.

Computational and theoretical chemistry will undoubtedly play a pivotal role in guiding future experimental work. Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations can provide valuable insights into the structure-activity relationships, reaction mechanisms, and photophysical properties of "Rhodanine, 3-(o-ethoxyphenyl)-". These computational approaches can help in predicting the most promising derivatives for synthesis and biological evaluation, thereby accelerating the drug discovery and materials design process.

The following table outlines potential interdisciplinary research areas and the prospective roles of "Rhodanine, 3-(o-ethoxyphenyl)-":

| Interdisciplinary Field | Potential Role of "Rhodanine, 3-(o-ethoxyphenyl)-" | Key Collaborating Disciplines |

| Nanotechnology & Drug Delivery | Development of targeted drug delivery systems where the compound is functionalized onto nanoparticles. | Materials Science, Pharmacology, Biomedical Engineering |

| Chemical Biology | Use as a chemical probe to study specific biological pathways, leveraging its potential enzyme inhibitory activity. | Biochemistry, Cell Biology, Molecular Biology |

| Biophysics | Investigation of its interaction with biological membranes and its potential to modulate membrane properties. | Physics, Biology, Chemistry |

| Environmental Chemistry | Exploration as a sensor for the detection of specific metal ions or pollutants. | Analytical Chemistry, Environmental Science |

Q & A

What are the most efficient synthetic methodologies for preparing 3-(o-ethoxyphenyl)rhodanine derivatives?

Level: Basic

Methodological Answer:

Microwave-assisted synthesis using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride, [BMI]Cl) under aqueous conditions is a high-yield, environmentally friendly approach. Optimal conditions include a 3:1 molar ratio of 3-methylrhodanine to aromatic aldehyde, sodium carbonate as a base, and microwave irradiation (160 W, 10 min), achieving yields of 59–83% . Traditional methods involving piperidinium benzoate or prolonged heating in organic solvents are less efficient due to longer reaction times and lower sustainability.

How can researchers characterize the structural and electronic properties of 3-(o-ethoxyphenyl)rhodanine?

Level: Basic

Methodological Answer:

Use X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds observed in the crystal lattice) . Complement this with spectroscopic techniques:

- NMR to confirm substituent positions (e.g., ¹H/¹³C for ethoxyphenyl and rhodanine ring protons).

- FT-IR to identify thioxo (C=S) and carbonyl (C=O) stretching vibrations.

- UV-Vis to study electronic transitions influenced by the o-ethoxyphenyl group .

What in vitro assays are suitable for preliminary biological screening of 3-(o-ethoxyphenyl)rhodanine derivatives?

Level: Basic

Methodological Answer:

- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values in the micromolar range (0.2–0.6 µM) .

- Antimicrobial: Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal pathogens .

- Antiviral: HCV NS5B polymerase inhibition assays (e.g., IC₅₀ = 10.6 µM for optimized rhodanine analogs) .

How does the substitution pattern at positions 3 and 5 of the rhodanine core influence anticancer activity?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR):

What computational strategies can identify potential biological targets for 3-(o-ethoxyphenyl)rhodanine?

Level: Advanced

Methodological Answer:

- Molecular Docking: Screen against oncogenic targets (e.g., Pim-1 kinase, Bcl-2) using software like AutoDock Vina. Validate with binding free energy calculations (ΔG ≤ −8 kcal/mol indicates strong affinity) .

- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors near the rhodanine core) to prioritize analogs .

How can contradictory activity data across studies be resolved?

Level: Advanced

Methodological Answer:

- Systematic SAR Analysis: Compare substituent effects (e.g., –CF₃ vs. –Br at the 5-position alters HCV NS5B inhibition by 2.5× ).

- Dose-Response Curves: Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., heterocyclic 5-substituents consistently outperform aryl groups) .

What strategies optimize the pharmacokinetic profile of 3-(o-ethoxyphenyl)rhodanine derivatives?

Level: Advanced

Methodological Answer:

- Linker Modification: Introduce ethylene or pentenyl bridges between the rhodanine core and substituents to balance lipophilicity and solubility (e.g., IC₅₀ improves from 58.0 µM to 16.1 µM with a pentenyl linker) .

- Prodrug Design: Esterify carboxyl groups to enhance bioavailability, with enzymatic hydrolysis releasing the active form in vivo .

How do green chemistry principles apply to synthesizing 3-(o-ethoxyphenyl)rhodanine?

Level: Advanced

Methodological Answer:

- Solvent Selection: Replace dimethylformamide (DMF) with water or ionic liquids ([BMI]Cl) to reduce toxicity .

- Energy Efficiency: Microwave irradiation reduces reaction time from hours to minutes (10 min vs. 24 h for conventional heating) .

What mechanistic studies elucidate the anticancer mode of action?

Level: Advanced

Methodological Answer:

- Apoptosis Assays: Measure caspase-3/7 activation and Bax/Bcl-2 ratios via flow cytometry .

- Enzyme Inhibition: Test inhibition of dolichophosphate mannose synthase (DPMS) or JNK phosphatase-1 (JSP-1) at varying concentrations .

How can researchers assess selectivity against off-target biological pathways?

Level: Advanced

Methodological Answer:

- Panel Screening: Test derivatives against non-cancerous cell lines (e.g., HEK-293) and related enzymes (e.g., non-mutant kinases) to calculate selectivity indices (SI = IC₅₀(non-target)/IC₅₀(target)) .

- Proteomic Profiling: Use mass spectrometry to identify off-target binding partners in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.